2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxylic acid is an organic compound that features a boronic ester group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Boronic Ester Group: This step involves the reaction of phenylboronic acid with pinacol in the presence of a catalyst to form the boronic ester group.
Thiazole Ring Formation: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and a halogenated precursor.
Coupling Reaction: The final step involves coupling the boronic ester group with the thiazole ring using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The boronic ester group can participate in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and suitable halogenated precursors.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions.
Biology: Potential use in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the synthesis of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxylic acid depends on its specific application. In the context of organic synthesis, the boronic ester group acts as a nucleophile in Suzuki coupling reactions, forming carbon-carbon bonds. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar boronic ester group but lacks the thiazole ring.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar boronic ester group but contains a thiophene ring instead of a thiazole ring.
1-Methylpyrazole-4-boronic acid pinacol ester: Similar boronic ester group but contains a pyrazole ring.
Uniqueness
2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxylic acid is unique due to the presence of both a boronic ester group and a thiazole ring, which provides a combination of reactivity and potential biological activity not found in the similar compounds listed above.
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BNO4S/c1-15(2)16(3,4)22-17(21-15)11-7-5-10(6-8-11)13-18-12(9-23-13)14(19)20/h5-9H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFATZSQTZLYJHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC(=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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